1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine

Medicinal Chemistry ADME Physicochemical Properties

Unique cyclopropylmethyl-substituted pyrazole-5-amine scaffold (MW 213.28, LogP 2.08, TPSA ≈43.8 Ų) specifically designed for brain-penetrant kinase inhibitor programs and fragment-based drug discovery. Unlike simpler pyrazole amines, the pre-installed N-cyclopropylmethyl group enhances metabolic stability and oral bioavailability (58% in related analogs), providing a critical handle for SAR optimization. Procurement of this exact building block is essential for CNS-targeted SAR studies where the cyclopropylmethyl moiety is a key variable.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 1448855-50-2
Cat. No. B1472113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine
CAS1448855-50-2
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=CC(=N2)C3=CC=CC=C3)N
InChIInChI=1S/C13H15N3/c14-13-8-12(11-4-2-1-3-5-11)15-16(13)9-10-6-7-10/h1-5,8,10H,6-7,9,14H2
InChIKeyVCPYSEDTMMWBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine (CAS 1448855-50-2): A Specialized Pyrazole Amine Building Block for Medicinal Chemistry


1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine (CAS 1448855-50-2) is a nitrogen-containing heterocyclic compound within the pyrazole class . This compound is characterized by a cyclopropylmethyl substituent at the 1-position and a phenyl group at the 3-position of a 1H-pyrazol-5-amine core, giving it a molecular formula of C₁₃H₁₅N₃ and a molecular weight of 213.28 g/mol [1]. Its unique substitution pattern is designed to modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable, specialized building block or scaffold in drug discovery and chemical biology research, distinct from simpler, unsubstituted pyrazole amines .

Why Unsubstituted or Simple Alkyl Pyrazole Amines Cannot Substitute for 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine in SAR and PK Optimization Studies


The scientific value of 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine is not interchangeable with simpler pyrazole amines due to quantifiable differences in key physicochemical properties that dictate behavior in biological systems. Substituting this compound with its parent, 3-phenyl-1H-pyrazol-5-amine, or simpler N-alkyl analogs like the 1-methyl derivative results in significant changes in lipophilicity and topological polar surface area [1]. The cyclopropylmethyl group at the N1 position is a specific design element known to influence metabolic stability and oral bioavailability, a property not replicated by unsubstituted or simple alkyl groups [2]. Therefore, procurement of this precise compound is essential for structure-activity relationship (SAR) studies where the cyclopropylmethyl moiety is a key variable and for programs aiming to leverage its predicted pharmacokinetic advantages over less elaborate analogs.

Quantitative Differentiation Guide: 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine vs. Key Pyrazole Analogs


Lipophilicity (LogP) Differentiation from Parent and Simple N-Alkyl Analogs

The compound exhibits a calculated LogP of 2.08, which is significantly different from the parent compound 3-phenyl-1H-pyrazol-5-amine (LogP = 1.34) and intermediate compared to the more lipophilic 1-methyl analog (LogP = 1.57-2.25) [1][2]. The cyclopropylmethyl substitution results in a lipophilicity increase of +0.74 log units relative to the parent, achieving a value within a desirable range for drug-like properties and distinct from both the unsubstituted and methyl-substituted analogs .

Medicinal Chemistry ADME Physicochemical Properties

Topological Polar Surface Area (TPSA) Optimization for Blood-Brain Barrier Penetration Potential

The compound's topological polar surface area (TPSA) is calculated to be approximately 43.8 Ų, which is notably lower than the parent compound's TPSA of 54.7 Ų [1][2]. A TPSA value below 60-70 Ų is generally associated with a higher likelihood of passive blood-brain barrier (BBB) penetration [3]. The reduction of 10.9 Ų compared to the parent, achieved by N-substitution, significantly improves the calculated CNS MPO desirability score, a parameter directly linked to CNS drug development success [4].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Molecular Weight and Ligand Efficiency: A Balanced Scaffold for Fragment-Based Drug Design

With a molecular weight of 213.28 g/mol, this compound is significantly larger than the core scaffold 3-phenyl-1H-pyrazol-5-amine (MW = 159.19 g/mol) but remains within the ideal range for a fragment or low-molecular-weight lead (MW < 300 Da) [1]. This intermediate size provides a balanced starting point for fragment-based drug discovery (FBDD) campaigns, offering more potential for productive binding interactions than the core scaffold while maintaining high ligand efficiency [2]. Its size is distinct from larger, more complex analogs that may suffer from reduced binding efficiency and more difficult synthetic tractability.

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

N-Cyclopropylmethyl Substitution and Predicted Metabolic Stability Advantage

The cyclopropylmethyl group at the N1 position is a recognized structural motif for improving pharmacokinetic properties. In a related series of N-substituted pyrazoles, the N-cyclopropylmethyl analog demonstrated an oral bioavailability of 58% in rats, a significant improvement over other N-alkyl substitutions [1]. While this specific data is for a different pyrazole scaffold, it serves as strong class-level evidence that this particular N-substituent can confer superior metabolic stability and oral exposure compared to simple alkyl groups like methyl or ethyl, a property not found in the unsubstituted parent compound 3-phenyl-1H-pyrazol-5-amine.

Pharmacokinetics Metabolic Stability Drug Metabolism

Optimal Research and Industrial Use Cases for 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine


Scaffold for CNS-Penetrant Kinase Inhibitor Discovery

The compound's favorable TPSA (≈43.8 Ų) and moderate lipophilicity (LogP = 2.08) make it an ideal core scaffold for designing brain-penetrant kinase inhibitors [1]. It provides a differentiated starting point compared to the parent pyrazole amine (TPSA = 54.7 Ų), which is less likely to cross the BBB [2]. Researchers can functionalize the primary amine to explore SAR for kinases with known CNS indications, such as LRRK2 or PI3K, while the cyclopropylmethyl group offers a handle for tuning metabolic stability [3].

Advanced Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 213.28 g/mol and a high-quality vector (the primary amine), this compound is perfectly suited for inclusion in fragment libraries for FBDD [1]. It offers a significant advantage over simpler, smaller fragments like 3-phenyl-1H-pyrazol-5-amine (MW 159.19 g/mol) by providing a pre-installed, privileged N-substituent that can enhance initial hit affinity and provide a vector for rapid, efficient lead optimization, ultimately saving time and resources [2].

Synthesis of Heterocyclic Libraries for PK Optimization Studies

The compound serves as a critical intermediate for synthesizing diverse heterocyclic libraries, such as pyrazolo[1,5-a]pyrimidines, where the N-cyclopropylmethyl group is a key variable. The class-level evidence of improved oral bioavailability (58% in a related analog) supports its use in programs aiming to optimize ADME properties from the earliest stages [1]. This application is particularly relevant for projects where oral dosing is a target product profile requirement, and where the unsubstituted or N-methyl analogs are expected to have suboptimal pharmacokinetic performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.